Pancreatic Lipase Inhibition: Potent Activity of 1,1'-Biphenyl-3-carboxamide Analogs
Analogs based on the [1,1'-Biphenyl]-3-carboxamide scaffold exhibit potent pancreatic lipase (PL) inhibition. Among the synthesized analogs, compounds 9, 29, and 24 demonstrated IC50 values of 3.87 µM, 4.95 µM, and 5.34 µM, respectively, compared to the standard drug orlistat (IC50 = 0.99 µM) [1].
| Evidence Dimension | Pancreatic lipase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Analog 9: 3.87 µM; Analog 29: 4.95 µM; Analog 24: 5.34 µM |
| Comparator Or Baseline | Orlistat (standard drug): 0.99 µM |
| Quantified Difference | Analog 9 is approximately 3.9-fold less potent than orlistat but demonstrates promising activity as a peptidomimetic. |
| Conditions | In vitro pancreatic lipase inhibition assay |
Why This Matters
This activity profile supports the use of the [1,1'-Biphenyl]-3-carboxamide core as a starting point for developing novel anti-obesity agents with potentially improved selectivity or reduced side effects compared to orlistat.
- [1] Yadav VK, Adhikrao PA, Motiram GM, Yadav N, Jagtap U, Kumar G, Paul A. Biaryl carboxamide-based peptidomimetics analogs as potential pancreatic lipase inhibitors for treating obesity. Arch Pharm (Weinheim). 2024 Jan;357(1):e2300503. View Source
